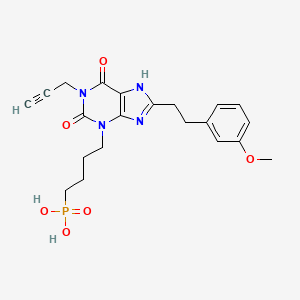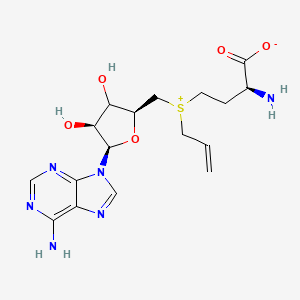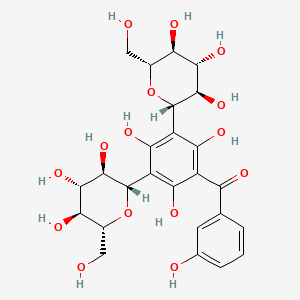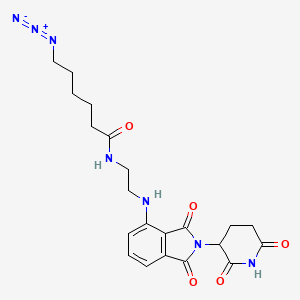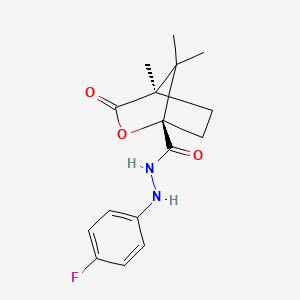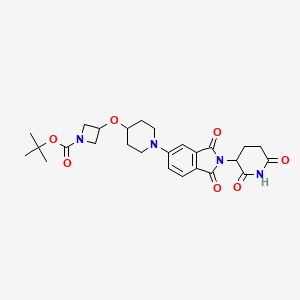
E3 Ligase Ligand-linker Conjugate 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 Ligase Ligand-linker Conjugate 4 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target-binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to facilitate the ubiquitination and subsequent proteasomal degradation of target proteins by forming a ternary complex with the target protein and the E3 ligase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 4 involves several steps:
Ligand Synthesis: The ligand for the E3 ligase is synthesized using standard organic synthesis techniques.
Linker Attachment: The synthesized ligand is then attached to a linker molecule.
Conjugation: The final step involves conjugating the linker-ligand complex to the target-binding unit.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment and optimized reaction conditions. The process may include:
Batch Processing: Large quantities of the compound are synthesized in batches, with each batch undergoing rigorous quality control checks.
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a series of reactors, allowing for the efficient and consistent production of the compound.
化学反应分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 4 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin molecules to the target protein, facilitated by the E3 ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: The ubiquitin molecule is a key reagent in the ubiquitination process.
E3 Ligase: The E3 ligase enzyme is essential for the transfer of ubiquitin to the target protein.
Proteasome: The proteasome is responsible for the degradation of ubiquitinated proteins.
Major Products Formed
The major product formed from these reactions is the degraded target protein, which is broken down into smaller peptides and amino acids .
科学研究应用
E3 Ligase Ligand-linker Conjugate 4 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of E3 Ligase Ligand-linker Conjugate 4 involves the formation of a ternary complex with the target protein and the E3 ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
相似化合物的比较
E3 Ligase Ligand-linker Conjugate 4 can be compared with other similar compounds used in PROTAC technology, such as:
Cereblon-based Ligands: These ligands target the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau (VHL) Ligands: These ligands target the VHL E3 ligase and are commonly used in PROTAC development.
MDM2 Ligands: These ligands target the MDM2 E3 ligase and are used in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and stability, which make it a valuable tool in the development of effective PROTACs .
属性
分子式 |
C26H32N4O7 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
tert-butyl 3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidine-1-carboxylate |
InChI |
InChI=1S/C26H32N4O7/c1-26(2,3)37-25(35)29-13-17(14-29)36-16-8-10-28(11-9-16)15-4-5-18-19(12-15)24(34)30(23(18)33)20-6-7-21(31)27-22(20)32/h4-5,12,16-17,20H,6-11,13-14H2,1-3H3,(H,27,31,32) |
InChI 键 |
SBSPAJINCZWYPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
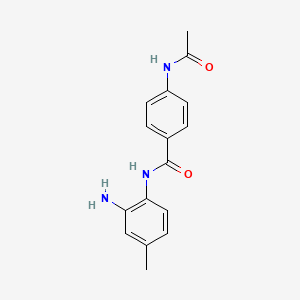

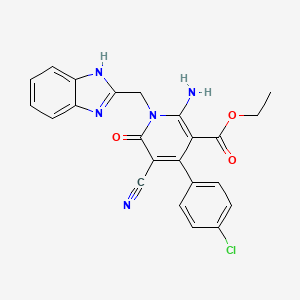
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
